

# protocol for 7-MEOTA-adamantylamine thiourea synthesis

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## Compound Focus: 7-Methoxytacrine

CAS No.: 5778-80-3

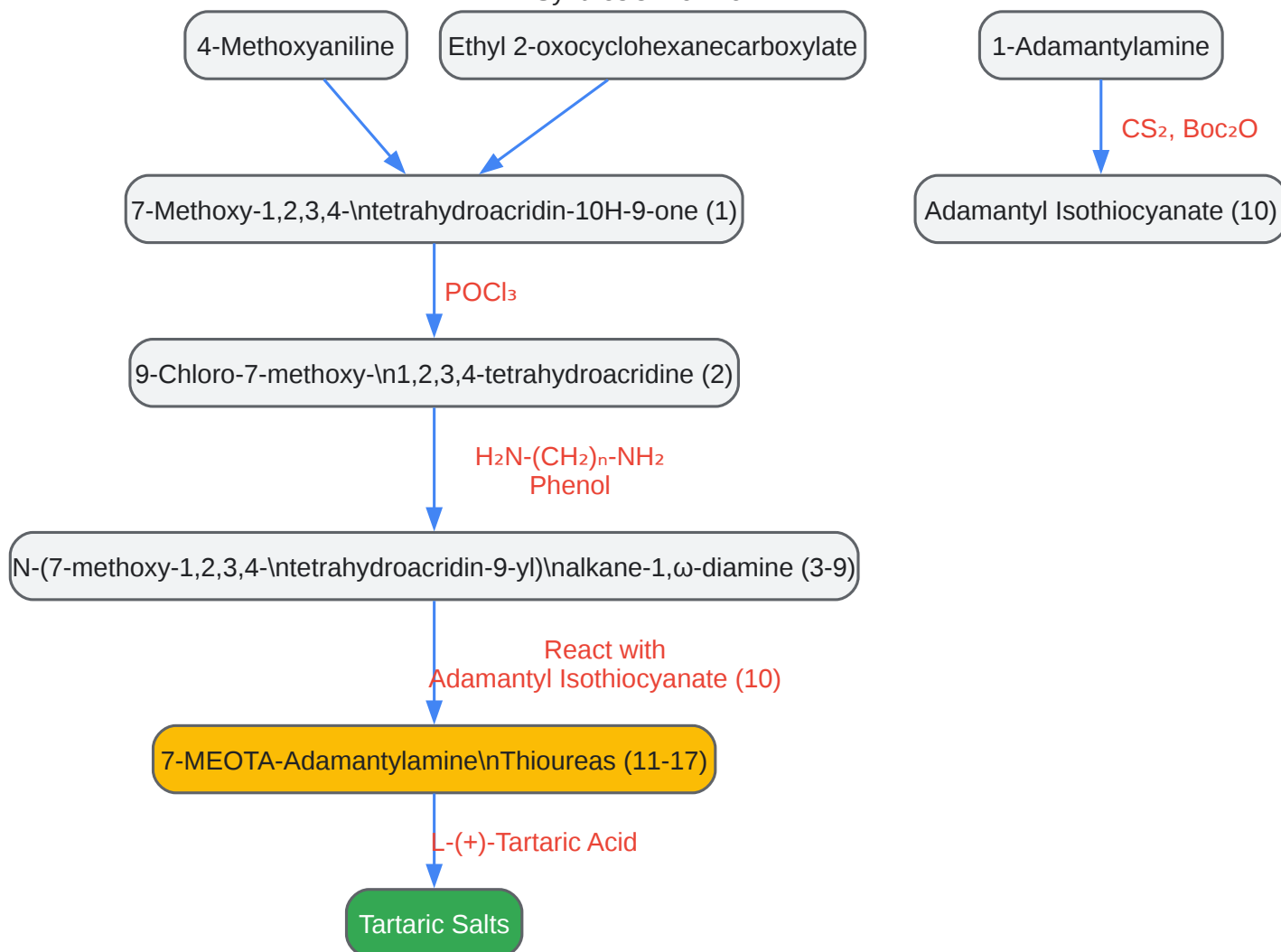
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## Synthesis of 7-MEOTA-Adamantylamine Thioureas

The synthesis follows a multi-step route to create a series of heterodimers with varying methylene linker lengths ( $n = 2-8$ ) [1] [2]. The general workflow is as follows:

## Synthesis Workflow



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## Detailed Synthetic Protocol

**CAUTION:** Perform all reactions under appropriate ventilation (fume hood), wear personal protective equipment, and follow standard laboratory safety practices for handling hazardous chemicals.

### Step 1: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroacridin-10H-9-one (1)

- **Reaction:** Condensation
- **Procedure:** Add 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate to refluxing toluene. Use a catalytic amount of *p*-toluenesulfonic acid (PTSA). Continue heating under reflux.
- **Work-up & Isolation:** After reaction completion, cool the mixture and isolate the product.
- **Yield:** ~80% [1] [2].

### Step 2: Synthesis of 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine (2)

- **Reaction:** Halogenation
- **Procedure:** Stir intermediate **1** with phosphorus oxychloride (POCl<sub>3</sub>).
- **Work-up & Isolation:** Quench the reaction carefully and isolate the product.
- **Yield:** Quantitative [1] [2].

### Step 3: Synthesis of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine Intermediates (3-9)

- **Reaction:** Nucleophilic Substitution
- **Procedure:** Treat intermediate **2** with an appropriate 1,ω-diamine (e.g., 1,2-ethanediamine for n=2, 1,3-propanediamine for n=3, etc., up to n=8) in the presence of phenol.
- **Work-up & Isolation:** Purify the resulting diamines.
- **Yield:** 70–95% [1] [2].

### Step 4: Synthesis of 1-Adamantyl Isothiocyanate (10)

- **Reaction:** Isothiocyanate Formation
- **Procedure:** React 1-adamantylamine with carbon disulfide (CS<sub>2</sub>) and di-*tert*-butyl dicarbonate (Boc<sub>2</sub>O) to form the isothiocyanate via a desulfurated dithiocarbamate intermediate.
- **Work-up & Isolation:** Purify the product.
- **Yield:** Quantitative [1] [2].

### Step 5: Synthesis of 7-MEOTA-Adamantylamine Thioureas (11-17)

- **Reaction:** Thiourea Coupling
- **Procedure:** Stir the respective diamine intermediate (**3-9**) with 1-adamantyl isothiocyanate (**10**) in chloroform at room temperature for 24 hours.

- **Work-up & Isolation:** Convert the resulting thioureas to their tartaric acid salts to increase solubility. Obtain the final compounds as white-yellow powders.
- **Yield:** 41–84% [1] [2].

**Characterization:** Confirm the structure of all final compounds and key intermediates using a combination of  $^1\text{H-NMR}$  and  $^{13}\text{C-NMR}$  spectroscopy [1] [2].

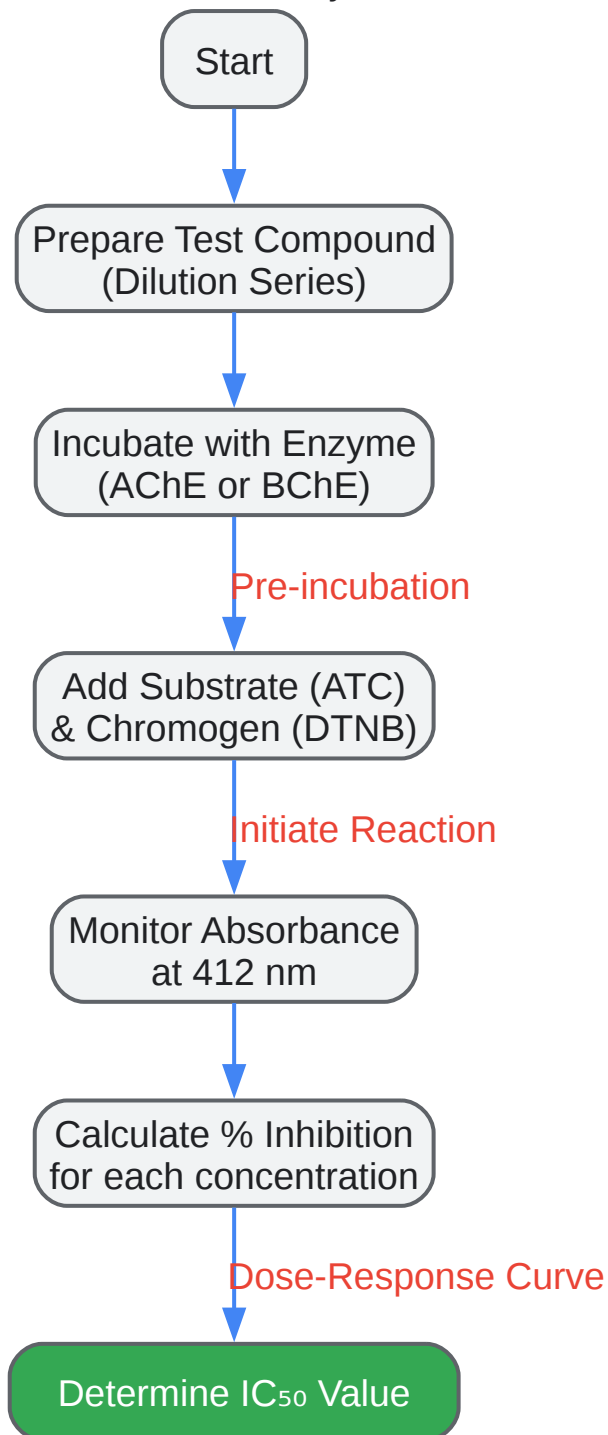
## Biological Evaluation Protocol

The inhibitory activity of the synthesized compounds against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is evaluated using **Ellman's method** [1] [2].

**1. Principle** Acetylthiocholine (ATC) is used as the substrate. AChE hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored anion. The rate of color formation, measured spectrophotometrically at 412 nm, is proportional to the enzyme activity. Inhibitor potency is determined by the degree to which a compound reduces this reaction rate [3].

### 2. Experimental Workflow

## Ellman's Assay Workflow



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### 3. Key Reagents and Materials

- **Enzymes:** Human recombinant AChE (hAChE; E.C. 3.1.1.7) and human plasmatic BChE (hBChE; E.C. 3.1.1.8).

- **Substrate:** Acetylthiocholine iodide (ATC).
- **Chromogen:** 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
- **Buffer:** Phosphate buffer, pH 8.0.
- **Reference Inhibitors:** Tacrine (THA), 7-MEOTA, amantadine [1] [2].

#### 4. Data Analysis

- Calculate the percentage inhibition of enzyme activity for each compound concentration.
- Generate dose-response curves (percentage inhibition vs. log[inhibitor]).
- Determine the **IC<sub>50</sub> value** (concentration causing 50% enzyme inhibition) from the dose-response curve [1] [3].

## Biological Activity Data

The table below summarizes the inhibitory activity (IC<sub>50</sub>) of the most potent heterodimer and key reference compounds.

**Table 1: Inhibitory Activity of Selected Compounds against hAChE and hBChE**

Compound	Linker Length (n)	hAChE IC <sub>50</sub> (μM)	hBChE IC <sub>50</sub> (μM)	Selectivity Index (hBChE/hAChE)
Thiourea 14	6	0.47	0.11	0.23
Tacrine (THA)	-	Not fully specified [1]	Not fully specified [1]	-
7-MEOTA	-	~10.0 [3]	~17.6 [3]	~1.76
Amantadine	-	Weak inhibitor [1]	Weak inhibitor [1]	-

#### Key Findings:

- **Lead Compound:** Thiourea **14** (linker with 6 methylene groups) was identified as the most potent cholinesterase inhibitor in the series [1] [4].
- **Dual Binding Site Inhibition:** Molecular modeling studies confirmed that these heterodimers act as dual-binding site inhibitors. The 7-MEOTA moiety interacts with the **Catalytic Anionic Site (CAS)** at

the bottom of the AChE gorge, while the adamantylamine moiety binds to the **Peripheral Anionic Site (PAS)** near the gorge entrance [1] [5].

- **Multi-Target-Directed Ligand (MTDL) Strategy:** This design synergistically combines AChE inhibition (from 7-MEOTA) with NMDA receptor antagonism (associated with the adamantylamine moiety, similar to memantine) in a single molecule, aligning with modern approaches for complex neurodegenerative diseases [1] [6].

## Application Notes & Safety

- **Strategy Validation:** This protocol successfully demonstrates the MTDL approach for Alzheimer's drug discovery, producing a novel lead compound ( Thiourea 14 ) worthy of further investigation [1].
- **Solubility Consideration:** Converting the final thiourea products into tartaric acid salts improves their solubility for biological testing [1].
- **Linker Optimization:** The biological activity is highly dependent on the length of the methylene linker, with n=6 being optimal in this series. This highlights the need for structure-activity relationship (SAR) studies [1].
- **Toxicology Profile:** 7-MEOTA was developed as a less hepatotoxic alternative to tacrine [1] [3]. However, comprehensive toxicological studies for the new heterodimers would be required in the drug development pipeline.

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